molecular formula C11H8N4O2 B1489607 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 42754-82-5

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B1489607
CAS RN: 42754-82-5
M. Wt: 228.21 g/mol
InChI Key: KOZZWYKKLBHHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines have attracted considerable interest because of their various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate . The structure of the synthesized compound was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .

Scientific Research Applications

Synthesis and Characterization

  • A study by (Zahedifar, Razavi, & Sheibani, 2016) explored the synthesis of new derivatives from the reaction of (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones. The structures of these compounds were characterized using IR, 1H NMR, 13C NMR, and theoretical results from Density Functional Theory (DFT).
  • Another study focused on the preparation of 6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its derivatives, investigating their conversion into various compounds and studying the equilibrium between azido- and tetrazolo-pyrazolo[3,4-d]pyrimidines (Golec, Scrowston, & Dunleavy, 1992).

Electrochemical Studies

  • The electrochemical oxidation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d] pyrimidine-4,6-dione (oxipurinol) at a pyrolytic graphite electrode was studied by (Dryhurst, 1976). This research provided insight into the electrochemical reactions and decomposition processes of this compound.

Structural Analysis

  • A study by (Avasthi et al., 2002) examined isomeric pyrazolo[3,4-d]pyrimidine-based molecules, focusing on their crystalline structures and intermolecular interactions. This research contributes to understanding the structural properties of these compounds.

Nucleoside Synthesis

  • Research by (Rao, Revankar, Vinayak, & Robins, 2009) involved the synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are congeners of uridine and cytidine. This study is significant for understanding the role of these compounds in nucleoside chemistry.

Amplification in Chemotherapy

  • A study focused on the reaction of pyrazolo[3,4-d]pyrimidine derivatives with various alkyl halides and their potential application as amplifiers in chemotherapy, specifically for phleomycin (Brown, Danckwerts, Grigg, & Iwai, 1979).

Bond Formation Techniques

  • Research by (Monguchi, Hattori, & Maegawa, 2009) described the efficient synthesis of pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular N-N bond coupling using iodobenzene diacetate. This method has significance in the field of synthetic chemistry.

Crystallographic Studies

  • (El Fal et al., 2015) investigated the crystal structure of a specific pyrazolo[3,4-d]pyrimidine compound, providing insights into its molecular geometry and intermolecular interactions.

Immunotherapeutic Potential

  • The synthesis of guanosine analogues in the pyrazolo[3,4-d]pyrimidine ring system and their evaluation as potential immunotherapeutic agents was studied by (Bontems et al., 1990).

Biochemical Analysis

Biochemical Properties

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has shown interactions with other proteins involved in signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and reducing the availability of essential metabolites for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, leading to enzyme inhibition and subsequent cell cycle arrest . The compound also interacts with other signaling proteins, modulating their activity and affecting downstream signaling pathways . Additionally, this compound influences gene expression by altering the transcriptional activity of key regulatory genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

3-phenyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5H,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZWYKKLBHHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 4
Reactant of Route 4
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 5
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 6
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.